2'-O-Methylguanosine

Description

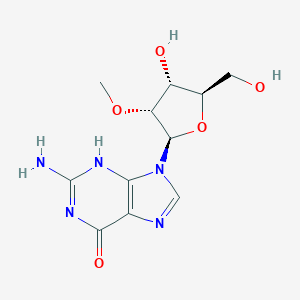

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYNGSFVYRPRCG-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175669 | |

| Record name | 2'-O-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-71-8 | |

| Record name | 2′-O-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W722H4PA1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The intricate pathways of 2'-O-Methylguanosine biosynthesis in eukaryotic cells: A technical guide

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis pathways of 2'-O-Methylguanosine (Gm), a crucial epitranscriptomic modification, in eukaryotic cells. Addressed to researchers, scientists, and professionals in drug development, this document details the enzymatic machinery, regulatory mechanisms, and experimental methodologies used to study this important RNA modification.

Introduction to this compound

2'-O-methylation is a post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose moiety of a nucleotide.[1] This modification is found in a variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and at the 5' cap of messenger RNA (mRNA).[1] The presence of a 2'-O-methyl group can stabilize the RNA structure, protect it from nuclease degradation, and influence molecular interactions, thereby playing a critical role in various cellular processes such as ribosome biogenesis, pre-mRNA splicing, and translation.

This guide will focus on the biosynthesis of this compound (Gm), exploring the distinct enzymatic pathways responsible for its deposition on different RNA substrates within eukaryotic cells.

Biosynthesis of this compound in Ribosomal and Small Nuclear RNA

The 2'-O-methylation of guanosine in rRNA and snRNA is primarily catalyzed by a large ribonucleoprotein complex known as the Box C/D small nucleolar ribonucleoprotein (snoRNP) .[2] This complex ensures the site-specific modification of target RNAs.

The key components of the Box C/D snoRNP are:

-

Box C/D snoRNA: A guide RNA molecule containing conserved sequence motifs (Box C and Box D) and one or two antisense elements that are complementary to the target sequence in the rRNA or snRNA.[3]

-

Fibrillarin (Nop1p in yeast): The catalytic subunit with S-adenosyl-L-methionine (SAM)-dependent methyltransferase activity.[4][5] Fibrillarin transfers the methyl group from SAM to the 2'-hydroxyl of the target ribose.[5]

-

Core proteins:

-

Nop56 and Nop58: Two related proteins that are essential for snoRNP assembly and function.

-

Snu13 (15.5K in humans): A protein that binds to the k-turn motif formed by the Box C and Box D sequences of the snoRNA.

-

The antisense element of the snoRNA guides the snoRNP to the correct location on the target RNA through base pairing. The catalytic site of Fibrillarin is positioned to methylate the nucleotide that is precisely five base pairs upstream of the D or D' box in the snoRNA guide sequence.[2]

Signaling Pathway for snoRNA-guided 2'-O-Methylation

The following diagram illustrates the general mechanism of Box C/D snoRNP-mediated 2'-O-methylation.

Biosynthesis of this compound in Transfer RNA

The 2'-O-methylation of guanosine in tRNA can occur through two distinct pathways: snoRNA-guided modification and modification by standalone protein methyltransferases.

Standalone tRNA Methyltransferases

In eukaryotes, several standalone tRNA methyltransferases have been identified that do not require a guide RNA for their activity. For instance, in Saccharomyces cerevisiae:

-

Trm13: This enzyme is responsible for the 2'-O-methylation of guanosine at position 4 in the acceptor stem of specific tRNAs, such as tRNAGly and tRNAHis.[6]

-

Trm7: In conjunction with other proteins, Trm7 catalyzes the 2'-O-methylation at positions 32 and 34 in the anticodon loop of some tRNAs.[7][8]

These enzymes recognize specific structural features of their target tRNAs to ensure site-specific methylation.

Biosynthesis of this compound in Messenger RNA Caps

Eukaryotic mRNAs possess a 5' cap structure that is crucial for their stability and translation. The initial cap structure (Cap 0) is a 7-methylguanosine linked to the first nucleotide of the mRNA. This can be further modified by 2'-O-methylation of the first and sometimes the second nucleotide, forming Cap 1 and Cap 2 structures, respectively.[9][10]

The enzyme responsible for the 2'-O-methylation of the first transcribed nucleotide, including guanosine, is Cap-Methyltransferase 1 (CMTR1) .[11][12][13] This modification is important for the cell to distinguish its own mRNA from viral or other foreign RNAs, thus playing a role in the innate immune response.[11][12] It also enhances the translation efficiency of certain mRNAs.[11][12]

mRNA Cap 2'-O-Methylation Pathway

The following diagram outlines the enzymatic steps in the formation of the Cap 1 structure.

Quantitative Data on this compound Biosynthesis

The following tables summarize available quantitative data related to the enzymes and the extent of 2'-O-methylation.

Table 1: Kinetic Parameters of this compound Methyltransferases

| Enzyme | Organism | Substrate | Kd | KM | kcat/KM (M-1s-1) | Reference |

| Trm13 | S. cerevisiae | tRNAHis | 85 ± 8 nM | 10 nM | 4.0 x 105 | [2] |

| Trm13 | S. cerevisiae | tRNAGly | 100 ± 14 nM | - | - | [2] |

Further kinetic data for Fibrillarin and CMTR1 are currently being investigated and will be updated in subsequent versions of this guide.

Table 2: 2'-O-Methylation Levels at Specific Guanosine Sites in Human Ribosomal RNA

| rRNA | Position | snoRNA Guide | Methylation Score (HeLa cells) | Reference |

| 18S | G562 | SNORD86 | ~0.95 | |

| 18S | G1271 | SNORD34 | ~0.98 | |

| 18S | G1573 | SNORD7 | ~0.90 | |

| 28S | G139 | SNORD50 | ~0.85 | |

| 28S | G1438 | SNORD80 | ~0.92 | |

| 28S | G2312 | SNORD24 | ~0.75 | |

| 28S | G4596 | SNORD63 | ~0.88 |

Methylation scores are approximate values derived from published RiboMethSeq data and represent the fraction of RNA molecules methylated at that site. For detailed values and variations across different cell lines, please refer to the cited literature.

Experimental Protocols for Studying this compound

Several experimental techniques are employed to detect and quantify 2'-O-methylation. Below are overviews of two key methods.

RiboMethSeq: High-Throughput Sequencing of 2'-O-Methylation Sites

RiboMethSeq is a method that leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.[3]

Workflow:

Detailed Protocol Outline:

-

RNA Isolation: Isolate high-quality total RNA from the cells or tissues of interest.

-

Alkaline Fragmentation: Subject the RNA to controlled alkaline hydrolysis, which randomly cleaves the RNA backbone. The phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from cleavage.

-

Library Preparation:

-

End-repair the RNA fragments.

-

Ligate sequencing adapters to the 5' and 3' ends of the fragments.

-

-

Reverse Transcription and PCR: Convert the RNA fragments to cDNA and amplify the library by PCR.

-

Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference transcriptome. The positions of 2'-O-methylated nucleotides are identified by a characteristic drop in the coverage of read start sites immediately downstream of the modified nucleotide. The depth of this drop is used to quantify the level of methylation.[3]

RTL-P: Reverse Transcription at Low dNTP concentrations followed by PCR

RTL-P is a sensitive method for detecting and quantifying 2'-O-methylation at specific sites.[13] It relies on the observation that reverse transcriptase tends to pause or dissociate at a 2'-O-methylated nucleotide when the concentration of deoxynucleoside triphosphates (dNTPs) is limiting.[13]

Workflow:

Detailed Protocol Outline:

-

RNA Isolation: Isolate total RNA.

-

Reverse Transcription: Perform two separate reverse transcription reactions for each target site:

-

Low dNTP concentration: This condition promotes stalling of the reverse transcriptase at 2'-O-methylated sites, leading to truncated cDNA products.

-

High dNTP concentration: This condition allows the reverse transcriptase to read through the modified site, generating full-length cDNA.

-

-

Quantitative PCR (qPCR): Use primers that amplify the region spanning the putative methylation site.

-

Data Analysis: Compare the amount of full-length PCR product generated from the low and high dNTP reactions. A significant decrease in the product from the low dNTP reaction indicates the presence and allows for the semi-quantitative estimation of 2'-O-methylation.[14]

Conclusion

The biosynthesis of this compound in eukaryotic cells is a complex and highly regulated process involving distinct enzymatic machinery for different RNA substrates. The snoRNA-guided mechanism for rRNA and snRNA modification highlights the intricate interplay between RNA and protein in cellular processes. The standalone methyltransferases for tRNA and the specific enzyme for mRNA caps demonstrate the diverse strategies employed by the cell to achieve precise RNA modification. The continued development of sensitive and quantitative experimental techniques is crucial for further elucidating the roles of this compound in gene expression, cellular function, and disease. This guide provides a foundational understanding for researchers and professionals aiming to explore this dynamic area of epitranscriptomics.

References

- 1. Expression and purification of recombinant Giardia fibrillarin and its interaction with small nuclear RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression and purification of recombinant mouse fibrillarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. In vitro reconstitution and activity of a C/D box methylation guide ribonucleoprotein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic characterization of human mRNA guanine-N7 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med.unc.edu [med.unc.edu]

- 7. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 8. The mRNA Cap 2′-O-Methyltransferase CMTR1 Regulates the Expression of Certain Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Sentinel at the 5' End: A Technical Guide to 2'-O-Methylguanosine's Function in the mRNA Cap

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2'-O-methylguanosine (Gm) within the 5' cap structure of messenger RNA (mRNA). We delve into the molecular mechanisms by which this seemingly subtle modification profoundly impacts mRNA stability, translation efficiency, and the intricate dance between host and viral RNA in the innate immune system. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The mRNA 5' Cap: A Primer on Cap Structures

Eukaryotic mRNAs are distinguished by a unique 5' cap structure, essential for their processing, export, translation, and stability.[1][2] The basic cap structure, termed "Cap 0," consists of a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge.[3][4] This initial cap can be further modified. The addition of a methyl group to the 2'-hydroxyl of the ribose of the first nucleotide, often a guanosine, results in a "Cap 1" structure.[1][3] If the second nucleotide is also 2'-O-methylated, it forms a "Cap 2" structure.[4] This guide focuses on the functional significance of the 2'-O-methylation that creates the Cap 1 structure, specifically with guanosine as the first nucleotide (this compound or Gm).

Core Functions of this compound in the mRNA 5' Cap

The 2'-O-methylation of the guanosine at the 5' cap is not a mere decoration; it is a critical determinant of mRNA fate and function within the cell. Its primary roles can be categorized into three key areas: enhancing mRNA stability, promoting efficient translation initiation, and serving as a key molecular signature for the innate immune system to distinguish "self" from "non-self" RNA.

Enhancing mRNA Stability

The 5' cap structure, in general, protects mRNA from degradation by 5'-3' exonucleases. The 2'-O-methylation of the cap provides an additional layer of protection. Specifically, the presence of a Cap 1 structure has been shown to confer resistance to decapping enzymes like DXO (decapping exoribonuclease), which can otherwise remove the cap and expose the mRNA to degradation.[5][6][7] This increased stability translates to a longer mRNA half-life, allowing for more protein to be produced from a single transcript.[8][9]

Promoting Translation Initiation

The m7G cap is the primary recognition site for the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex that recruits the 40S ribosomal subunit to the mRNA.[1] While the m7G moiety is crucial, the 2'-O-methylation of the adjacent guanosine in the Cap 1 structure can further enhance the efficiency of translation initiation. Research suggests that Cap 1 mRNA demonstrates improved translation efficiency compared to Cap 0 mRNA.[1] This is attributed to a combination of factors, including increased mRNA stability and potentially a more favorable interaction with the translation machinery.

A "Self" Marker for Evading Innate Immunity

Perhaps the most profound function of this compound at the 5' cap is its role in immune evasion. The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, and mount an antiviral response.[10] A key family of proteins involved in this surveillance are the Interferon-Induced Proteins with Tetratricopeptide Repeats (IFITs), particularly IFIT1.[10][11][12] IFIT1 can directly bind to the 5' end of RNAs that lack 2'-O-methylation (Cap 0) and inhibit their translation, effectively shutting down viral protein synthesis.[2][13][14]

The 2'-O-methylation at the first nucleotide of the mRNA cap acts as a molecular signature of "self" RNA, preventing its recognition and sequestration by IFIT1.[10][11] This allows cellular mRNAs to be translated efficiently even in the presence of an active antiviral response. Many viruses have evolved their own 2'-O-methyltransferases to modify their RNA caps, mimicking host mRNAs and thereby evading this arm of the innate immune system.[11][15]

Quantitative Data on the Impact of this compound

The functional consequences of 2'-O-methylation can be quantified through various experimental approaches. The following tables summarize key findings from the literature, highlighting the quantitative impact of this modification on mRNA stability and translation.

| Parameter | Cap 0 (m7GpppG) | Cap 1 (m7GpppGm) | Fold Change (Cap 1 vs. Cap 0) | Reference |

| Relative Translation Efficiency | Baseline | Increased | ~1.5 - 3.0 | [1] |

| mRNA Half-life | Shorter | Longer | Variable, but consistently increased | [8] |

| Resistance to DXO Decapping | Susceptible | Resistant | Significantly higher resistance | [5][6] |

Table 1: Impact of this compound on mRNA Translation and Stability.

| Protein | Binding Affinity to Cap 0 RNA | Binding Affinity to Cap 1 RNA | Effect of 2'-O-Methylation | Reference |

| IFIT1 | High | Low | Significantly reduces binding | [13][14] |

| eIF4E | High | High | No significant change | [5] |

Table 2: Differential Protein Binding to Cap 0 and Cap 1 Structures.

Key Signaling Pathways Involving this compound Recognition

The recognition of the 5' cap structure, and specifically the presence or absence of 2'-O-methylation, is a critical event in several innate immune signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

Caption: IFIT1-mediated recognition of viral RNA lacking 2'-O-methylation.

Caption: RIG-I signaling pathway for antiviral response.[1][16][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound in the mRNA 5' cap.

In Vitro Translation Assay of Capped mRNA

This assay measures the translational efficiency of mRNAs with different cap structures (Cap 0 vs. Cap 1).

Materials:

-

Rabbit reticulocyte lysate (commercially available)

-

In vitro transcribed and capped luciferase mRNA (Cap 0 and Cap 1 variants)

-

Amino acid mixture (minus methionine)

-

[35S]-Methionine

-

RNase inhibitor

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare translation reactions in RNase-free microcentrifuge tubes on ice. For each reaction, combine:

-

7 µL Rabbit reticulocyte lysate

-

1 µL Amino acid mixture (minus methionine)

-

1 µL [35S]-Methionine (for autoradiography) or non-radioactive methionine (for luciferase assay)

-

0.5 µL RNase inhibitor

-

1 µL of capped luciferase mRNA (e.g., 50 ng/µL)

-

Nuclease-free water to a final volume of 10 µL.

-

-

Incubate the reactions at 30°C for 60-90 minutes.

-

For Luciferase Assay:

-

Add 50 µL of luciferase assay reagent to each reaction.

-

Measure luminescence using a luminometer.

-

Calculate the relative light units (RLUs) for each cap variant.

-

-

For Autoradiography:

-

Stop the reactions by adding 2X SDS-PAGE loading buffer.

-

Denature the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Quantify the band corresponding to luciferase to determine the amount of protein synthesized.

-

mRNA Stability Assay Using Actinomycin D

This assay determines the half-life of mRNAs with different cap structures in cultured cells.[15][19][20]

Materials:

-

Cultured mammalian cells (e.g., HEK293T)

-

Plasmids encoding a reporter gene (e.g., GFP) with a 3' UTR containing elements that allow for the in vivo generation of either Cap 0 or Cap 1 structures.

-

Transfection reagent

-

Actinomycin D (transcription inhibitor)

-

TRIzol reagent for RNA extraction

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix and primers specific for the reporter gene and a stable housekeeping gene (e.g., GAPDH).

Procedure:

-

Seed cells in a multi-well plate and transfect them with the appropriate plasmids.

-

After 24-48 hours, treat the cells with Actinomycin D (e.g., 5 µg/mL) to block transcription. This is time point 0.

-

Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).

-

Extract total RNA from the harvested cells using TRIzol reagent.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using primers for the reporter gene and the housekeeping gene.

-

Calculate the relative amount of the reporter mRNA at each time point, normalized to the housekeeping gene.

-

Plot the percentage of remaining mRNA versus time and fit the data to a one-phase decay curve to calculate the mRNA half-life.

Electrophoretic Mobility Shift Assay (EMSA) for RNA-Protein Interaction

This assay is used to study the binding of proteins like IFIT1 to RNA oligonucleotides with different cap structures.[10][11][21]

Materials:

-

Purified recombinant IFIT1 protein

-

Short RNA oligonucleotides (~20-30 nucleotides) with a 5' Cap 0 or Cap 1 structure, labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer

-

Loading dye (non-denaturing)

Procedure:

-

Prepare binding reactions in microcentrifuge tubes on ice. For each reaction, combine:

-

Binding buffer

-

A constant amount of labeled RNA probe

-

Increasing amounts of purified IFIT1 protein

-

Nuclease-free water to a final volume.

-

-

Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Add non-denaturing loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.

-

For Radioactive Probes:

-

Dry the gel and expose it to a phosphor screen.

-

Image the screen to visualize the free probe and the protein-RNA complexes (which will migrate slower).

-

-

For Fluorescent Probes:

-

Image the gel using a fluorescent gel imager.

-

-

The intensity of the shifted band (protein-RNA complex) relative to the free probe can be used to determine the binding affinity.

RT-qPCR to Detect 2'-O-Methylation

This method can be used to detect the presence of 2'-O-methylation at a specific site in an RNA molecule.[22][23] It relies on the principle that reverse transcriptase is inhibited by 2'-O-methylation at low dNTP concentrations.

Materials:

-

Total RNA sample

-

Reverse transcriptase

-

Random hexamers or gene-specific primers for reverse transcription

-

dNTPs at both high (standard) and low concentrations

-

qPCR master mix

-

Primers flanking the putative 2'-O-methylation site

Procedure:

-

Set up two reverse transcription reactions for each RNA sample:

-

Reaction 1 (High dNTPs): Use a standard concentration of dNTPs (e.g., 10 mM).

-

Reaction 2 (Low dNTPs): Use a low concentration of dNTPs (e.g., 2 µM).

-

-

Perform reverse transcription to synthesize cDNA.

-

Perform qPCR on the cDNA from both reactions using primers that amplify a region spanning the site of interest.

-

Calculate the Ct values for each reaction.

-

The presence of 2'-O-methylation will cause a significant increase in the Ct value (or no amplification) in the low dNTP reaction compared to the high dNTP reaction, as the reverse transcriptase will stall at the modified nucleotide. The difference in Ct values (ΔCt) between the low and high dNTP conditions can be used to quantify the level of methylation.

Conclusion and Future Directions

The this compound modification at the 5' cap of mRNA is a critical regulator of gene expression and a key player in the innate immune response. Its role in enhancing mRNA stability and translation efficiency, and most importantly, in marking cellular mRNA as "self" to avoid immune detection, underscores its significance in cellular homeostasis and in the host-pathogen arms race.

For drug development professionals, understanding the function of this compound is paramount for the design of effective and safe mRNA-based therapeutics and vaccines. Ensuring the presence of a Cap 1 structure is essential to maximize protein expression and minimize the immunogenicity of synthetic mRNAs.

Future research will likely focus on further elucidating the cell-type-specific effects of cap modifications, the interplay between different cap modifications, and the development of novel strategies to modulate cap methylation for therapeutic purposes. The intricate world of the mRNA cap continues to be a fertile ground for discovery, with the potential to unlock new avenues for treating a wide range of diseases.

References

- 1. RIG-I in RNA virus recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IFIT1: A dual sensor and effector molecule that detects non-2′-O methylated viral RNA and inhibits its translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of RNA Recognition and Activation by Innate Immune Receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]

- 7. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Messenger RNA turnover and their half-live [biosyn.com]

- 10. Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) [en.bio-protocol.org]

- 11. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) [bio-protocol.org]

- 15. research.monash.edu [research.monash.edu]

- 16. Functions of the cytoplasmic RNA sensors RIG-I and MDA-5: Key regulators of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RIG-I recognizes metabolite-capped RNAs as signaling ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Actinomycin D Treatment for mRNA Stability Assay [bio-protocol.org]

- 21. Electrophoretic mobility shift assay for characterizing RNA-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 23. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

Topic: How 2'-O-Methylguanosine Contributes to Immune Evasion by Self-RNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The innate immune system has evolved sophisticated mechanisms to distinguish self from non-self nucleic acids, preventing autoimmune reactions while maintaining robust antiviral defenses. A key element in this discrimination process is the post-transcriptional modification of RNA. 2'-O-methylation (Nm), particularly of guanosine, serves as a molecular signature of "self," effectively preventing the activation of several key innate immune sensors. This modification allows host RNA to evade detection by cytosolic RIG-I-like receptors (RLRs) such as RIG-I and MDA5, and endosomal Toll-like receptors (TLRs) like TLR7 and TLR8. This technical guide provides an in-depth examination of the molecular mechanisms by which 2'-O-methylguanosine and other 2'-O-methylations facilitate immune evasion, presents quantitative data on receptor interactions, details relevant experimental protocols, and illustrates the key signaling pathways involved.

Mechanisms of Immune Evasion by 2'-O-Methylation

The presence of a methyl group at the 2' hydroxyl position of the ribose sugar on a nucleotide, known as 2'-O-methylation, is a critical modification found in the mRNA and tRNA of higher eukaryotes.[1][2][3] This modification acts as a crucial checkpoint for the innate immune system, preventing the misrecognition of self-RNA as foreign or dangerous. The evasion mechanism operates through direct interference with the binding and activation of several pattern recognition receptors (PRRs).

Evasion of RIG-I Sensing

Retinoic Acid Inducible Gene-I (RIG-I) is a primary cytosolic sensor for viral RNA, recognizing double-stranded RNA (dsRNA) bearing a 5'-triphosphate (5'ppp).[2][4] Host mRNAs are protected from RIG-I recognition by a 5' cap structure. This cap can be a simple 7-methylguanosine (m7G), known as Cap-0, or it can have additional 2'-O-methylation on the first nucleotide (Cap-1) and second nucleotide (Cap-2).[2][5]

While RIG-I can bind to and be activated by Cap-0 dsRNA with an affinity similar to that of 5'ppp dsRNA, the presence of a 2'-O-methyl group (Cap-1) abrogates this activation.[2][6] Structural studies have revealed that the 2'-O-methyl group on the first nucleotide of a Cap-1 RNA sterically clashes with the Histidine 830 (H830) residue within the RIG-I RNA-binding domain.[2][6] This clash prevents the stable binding required for RIG-I's conformational change and subsequent activation of its ATPase activity and downstream signaling.[2][6][7] The synergy between the m7G cap and 2'-O-methylation dramatically weakens the RNA's affinity for RIG-I.[6] A single mutation in this critical sensor residue (H830A) is sufficient to restore high-affinity binding and signaling activity in response to 2'-O-methylated dsRNAs.[6][8]

References

- 1. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. semanticscholar.org [semanticscholar.org]

Unveiling the Epitranscriptomic Roles of 2'-O-Methylguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epitranscriptome, a layer of chemical modifications on RNA, is emerging as a critical regulator of gene expression. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common. This modification can occur on any nucleotide, and when present on guanosine, it is termed 2'-O-Methylguanosine (Gm). Found in messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), Gm plays a pivotal role in fine-tuning RNA structure, stability, and function.[1][2] Dysregulation of Gm levels has been implicated in various human diseases, making it a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the functions of Gm, detailed experimental protocols for its study, and quantitative data to support future research and drug discovery efforts.

Core Functions of this compound Across RNA Species

This compound exerts its influence on a wide array of cellular processes by modulating the properties of different RNA molecules. Its functions range from influencing the innate immune response to fine-tuning the intricate machinery of protein synthesis.

Transfer RNA (tRNA): A Sentinel Against Autoimmunity

A key function of Gm in tRNA is its role in self versus non-self RNA discrimination by the innate immune system. Specifically, the presence of Gm at position 18 (Gm18) in the D-loop of certain tRNAs acts as a potent antagonist for Toll-like receptors 7 and 8 (TLR7 and TLR8).[3][4] These endosomal receptors are designed to recognize single-stranded RNA (ssRNA), a hallmark of viral infections. However, they can also be activated by self-RNA, leading to autoimmune responses. Gm18-containing tRNA fragments, as short as three bases, can bind to a distinct site on TLR7 and TLR8, preventing the activation of downstream signaling pathways by immunostimulatory RNAs.[4][5] This antagonistic activity is crucial for preventing the immune system from attacking the body's own RNA molecules.[4]

Messenger RNA (mRNA): A Regulator of Translational Fidelity and Efficiency

Within the coding sequence of mRNA, 2'-O-methylation can act as a regulatory checkpoint during translation. The presence of a 2'-O-methyl group on a nucleotide within a codon can sterically hinder the interaction between the mRNA and the decoding center of the ribosome.[6][7] This interference can slow down or stall the ribosome, leading to a decrease in the overall rate of protein synthesis for that particular transcript.[6][8] While much of the research has focused on 2'-O-methylation in general, these findings suggest that the presence of Gm within specific codons could modulate the translation efficiency of certain mRNAs, thereby providing a mechanism for post-transcriptional gene regulation.

Ribosomal RNA (rRNA): A Cornerstone of Ribosome Biogenesis and Function

Ribosomal RNA is heavily decorated with 2'-O-methylations, which are crucial for the proper folding, assembly, and function of the ribosome.[1][9] These modifications are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site.[1] While the specific roles of many individual Gm modifications in rRNA are still under investigation, it is clear that the overall pattern of 2'-O-methylation is critical for ribosome biogenesis and translational fidelity.[9] Alterations in rRNA 2'-O-methylation patterns have been linked to various diseases, highlighting the importance of this modification in maintaining cellular homeostasis.[9]

Quantitative Data on this compound Functions

The following tables summarize the available quantitative data on the functional impact of this compound.

| RNA Type | Modification | Position | Organism/System | Quantitative Effect | Reference(s) |

| tRNA | Gm | 18 | Human PBMCs | Complete inhibition of IFN-α secretion induced by bacterial RNA. | [3] |

| tRNA | Gm-containing 3-base fragments | N/A | In vitro | Potent antagonism of TLR7 and TLR8 signaling. | [4][5] |

| mRNA | 2'-O-Me (general) | Codon | In vitro translation | Prolongs the time between initial tRNA binding and accommodation, leading to ribosomal stalling. | [7] |

| tRNA | Gm | 34 | Human HEK293T cells | Knockout of the responsible methyltransferase (ftsj1) leads to decreased translation efficiency of UUU codons. | [10] |

Experimental Protocols

This section provides detailed methodologies for the detection, quantification, and functional analysis of this compound.

Detection and Quantification of this compound

RiboMethSeq is a high-throughput sequencing method that identifies 2'-O-methylated nucleotides based on their ability to protect the adjacent phosphodiester bond from alkaline hydrolysis.[11][12][13]

Materials:

-

Total RNA

-

Alkaline hydrolysis buffer (e.g., 50 mM sodium bicarbonate, pH 9.2)

-

T4 Polynucleotide Kinase (PNK)

-

T4 RNA Ligase 1 and 2

-

Reverse Transcriptase

-

PCR amplification reagents

-

Adapters for sequencing

-

Illumina sequencing platform

Procedure:

-

RNA Fragmentation: Partially hydrolyze total RNA in alkaline buffer at 95°C. The incubation time needs to be optimized depending on the RNA source.[14]

-

End Repair: Dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments using T4 PNK.

-

Adapter Ligation: Ligate adapters to the 3' and 5' ends of the RNA fragments using T4 RNA Ligase 2 and T4 RNA Ligase 1, respectively.

-

Reverse Transcription and PCR: Reverse transcribe the ligated fragments into cDNA and amplify the library by PCR.

-

Sequencing: Sequence the library on an Illumina platform.

-

Data Analysis: Align the sequencing reads to the reference transcriptome. 2'-O-methylated sites are identified as positions with a significant drop in the number of 5' and 3' ends of the sequencing reads, as the modification protects the adjacent bond from cleavage.[11][15]

Primer extension analysis can be used to detect 2'-O-methylation at a specific site, as the modification can cause a pause or stop in reverse transcription, especially at low dNTP concentrations.[1][9][16]

Materials:

-

Total RNA or purified RNA of interest

-

Radioactively or fluorescently labeled DNA primer specific to the target RNA, downstream of the putative Gm site

-

Reverse transcriptase (e.g., AMV or SuperScript)

-

dNTPs (high and low concentration stocks)

-

Denaturing polyacrylamide gel

Procedure:

-

Primer Annealing: Anneal the labeled primer to the RNA template.

-

Primer Extension: Perform two separate reverse transcription reactions: one with a high concentration of dNTPs and one with a low concentration of dNTPs.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder of the same RNA.

-

Analysis: A band that appears or is significantly enhanced in the low dNTP lane compared to the high dNTP lane, at a position corresponding to one nucleotide before the putative Gm site, indicates the presence of the modification.[9][17]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of RNA modifications.[18]

Materials:

-

Purified RNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

-

Stable isotope-labeled Gm standard (for absolute quantification)

Procedure:

-

RNA Digestion: Digest the purified RNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.[18]

-

LC Separation: Separate the nucleosides using liquid chromatography.

-

MS/MS Analysis: Analyze the eluting nucleosides by tandem mass spectrometry. The amount of Gm can be quantified by comparing its signal to that of a known amount of a stable isotope-labeled Gm internal standard.[19]

Functional Analysis of this compound

To study the functional effects of Gm at specific positions, in vitro transcription can be used to generate RNA molecules containing the modification.

Materials:

-

Linearized DNA template containing a T7, T3, or SP6 promoter

-

RNA polymerase (T7, T3, or SP6)

-

NTPs (ATP, CTP, UTP)

-

GTP

-

This compound triphosphate (GmTP)

-

Transcription buffer

Procedure:

-

Transcription Reaction Setup: Set up the in vitro transcription reaction with the DNA template, RNA polymerase, transcription buffer, ATP, CTP, UTP, and a defined ratio of GTP to GmTP to achieve the desired incorporation level.[2][12]

-

Incubation: Incubate the reaction at 37°C for several hours.

-

DNase Treatment: Remove the DNA template by treating the reaction with DNase.

-

RNA Purification: Purify the transcribed RNA using standard methods (e.g., phenol-chloroform extraction and ethanol precipitation or column-based purification).[2]

The impact of Gm on translation can be assessed using an in vitro translation system.

Materials:

-

In vitro transcribed control and Gm-modified mRNAs

-

In vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract)

-

Amino acid mixture (with or without a labeled amino acid like 35S-methionine)

Procedure:

-

Translation Reaction: Add the in vitro transcribed mRNA to the in vitro translation lysate along with the amino acid mixture.[8][20]

-

Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C or 37°C) for a specified time.

-

Analysis of Protein Product: Analyze the synthesized protein by SDS-PAGE and autoradiography (if a labeled amino acid was used) or by Western blotting with an antibody specific to the protein product. The amount of protein produced from the Gm-modified mRNA can be compared to that from the unmodified control mRNA to determine the effect of the modification on translation efficiency.[20]

This assay is used to determine the enzymatic activity of FTSJ1 (the human homolog of yeast Trm7), a methyltransferase responsible for Gm formation in tRNA.[5][14]

Materials:

-

Purified recombinant FTSJ1 and its cofactor WDR6

-

Hypomodified tRNA substrate (e.g., from an ftsj1 knockout cell line)

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

Procedure:

-

Reaction Setup: Combine the purified FTSJ1/WDR6 complex, the hypomodified tRNA substrate, and SAM in the reaction buffer.[5]

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

RNA Purification: Stop the reaction and purify the tRNA.

-

Analysis of Methylation: Analyze the methylation status of the tRNA using LC-MS/MS or primer extension to determine the extent of Gm formation.[14]

Signaling Pathways and Molecular Interactions

TLR7/8 Antagonism by Gm-containing RNA

The antagonism of TLR7 and TLR8 by Gm-containing RNA fragments is a critical mechanism for preventing autoimmune responses to self-RNA. The signaling cascade is initiated upon binding of a ssRNA agonist to TLR7 or TLR8 in the endosome. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK kinases (IRAK1 and IRAK4). The activated IRAK complex then associates with TRAF6, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, as well as the activation of interferon regulatory factors (IRFs) like IRF5 and IRF7.[3][4][21] This results in the production of pro-inflammatory cytokines and type I interferons. Gm-containing RNA fragments bind to TLR7/8 and prevent this entire cascade from being initiated.

Caption: TLR7/8 signaling pathway and its antagonism by Gm-RNA.

Experimental Workflow for Gm Detection and Functional Analysis

The study of Gm's epitranscriptomic functions typically involves a multi-step process, from the identification of Gm sites to the characterization of their functional consequences.

Caption: Experimental workflow for studying Gm functions.

Conclusion and Future Directions

This compound is a multifaceted epitranscriptomic mark with profound implications for RNA biology and human health. Its roles in modulating the innate immune response, regulating translation, and ensuring ribosome integrity underscore its importance as a key player in gene expression. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of Gm's functions.

Future research should focus on identifying the complete "Gm-ome" across different cell types and disease states, elucidating the specific substrate recognition motifs of Gm methyltransferases like FTSJ1 and FTSJ3, and developing small molecule modulators of these enzymes for therapeutic purposes. A deeper understanding of the epitranscriptomic functions of this compound holds the promise of novel diagnostic and therapeutic strategies for a range of human diseases.

References

- 1. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro 2′-O-methylation assay [bio-protocol.org]

- 6. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. [PDF] Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA | Semantic Scholar [semanticscholar.org]

- 13. Loss of Ftsj1 perturbs codon-specific translation efficiency in the brain and is associated with X-linked intellectual disability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. FTSJ3 | Abcam [abcam.com]

- 17. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 21. TLR Signaling Pathway | Thermo Fisher Scientific - IN [thermofisher.com]

An In-depth Technical Guide to Enzymes Catalyzing 2'-O-methylation of Guanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes responsible for the 2'-O-methylation of guanosine residues in RNA. It details their biochemical properties, the signaling pathways they influence, and methodologies for their study.

Core Enzymes in Guanosine 2'-O-methylation

The 2'-O-methylation of guanosine, a critical modification in RNA metabolism, is primarily catalyzed by a class of enzymes known as 2'-O-methyltransferases (2'-O-MTases). In humans, two prominent enzymes responsible for this modification on different RNA species are Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) and FtsJ RNA 2'-O-methyltransferase 3 (FTSJ3).

-

CMTR1 (Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1): This enzyme is responsible for the methylation of the first transcribed nucleotide of an mRNA molecule, forming the "cap1" structure (m7GpppNm). This modification is crucial for mRNA stability, translation efficiency, and for distinguishing "self" from "non-self" RNA to avoid an innate immune response. CMTR1 displays a preference for cap0 transcripts (m7GpppN) and its activity appears to be sequence-independent.

-

FTSJ3 (FtsJ RNA 2'-O-methyltransferase 3): FTSJ3 is a nucleolar protein involved in the processing of ribosomal RNA (rRNA). It has also been identified as a key factor in viral immune evasion. For instance, HIV-1 recruits FTSJ3 to catalyze 2'-O-methylation on its viral RNA, which helps it to avoid detection by the host's innate immune sensors. While FTSJ3 acts on rRNA and viral RNA, it has shown a preference for adenosine residues in the context of HIV-1 RNA.

Quantitative Enzyme Data

Currently, detailed kinetic parameters (Km and kcat) for human CMTR1 and FTSJ3 specifically with guanosine-containing RNA substrates are not extensively reported in publicly available literature. The characterization of these enzymes is an active area of research. The following table summarizes the available qualitative information regarding their substrate preferences.

| Enzyme | Primary RNA Substrate(s) | Known Substrate Preference |

| CMTR1 | mRNA | m7GpppN-capped RNA (cap0) |

| FTSJ3 | rRNA, viral RNA (e.g., HIV-1) | Internally on RNA; preference for adenosine in HIV-1 RNA |

Signaling Pathways Modulated by 2'-O-methylation

The 2'-O-methylation status of RNA is a critical determinant in the activation of innate immune signaling pathways, particularly those involving the RIG-I-like receptors (RLRs), RIG-I and MDA5. These cytosolic sensors detect viral RNA and trigger an antiviral response, leading to the production of type I interferons.

RIG-I Signaling Pathway

RIG-I (Retinoic acid-inducible gene I) is activated by short double-stranded RNA (dsRNA) or single-stranded RNA (ssRNA) bearing a 5'-triphosphate (5'-ppp). The absence of a 2'-O-methylation on the 5'-terminal nucleotide is a key feature for RIG-I recognition.

A Technical Guide to 2'-O-Methylguanosine (Gm) Sites: Databases, Resources, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2'-O-Methylguanosine (Gm), a prevalent RNA modification. It details the databases and resources available for identifying Gm sites across different organisms, presents quantitative data on their occurrence, and outlines detailed experimental protocols for their detection and analysis. Furthermore, this guide explores the functional roles of Gm in cellular processes, offering insights for researchers in basic science and drug development.

Databases and Resources for this compound Sites

Researchers can leverage several key databases to explore the landscape of this compound modifications. These resources provide curated information on the location and context of Gm sites in various RNA molecules and organisms.

-

RMBase v3.0: An encyclopedia of RNA modifications that integrates data from high-throughput sequencing studies. It provides comprehensive information on various RNA modifications, including 2'-O-methylation, across numerous species. The database offers tools for visualizing modification sites in a genomic context and exploring their potential functional implications.[1][2][3][4]

-

MODOMICS: A database of RNA modification pathways that contains detailed information on the chemical structures of modified nucleosides, their biosynthetic pathways, and the enzymes involved.[5][6][7][8][9][10][11] It is a valuable resource for understanding the biochemical context of Gm modifications.

Quantitative Analysis of this compound Sites

The abundance or stoichiometry of Gm at specific sites can vary between different cell types, developmental stages, and environmental conditions. This dynamic nature suggests a regulatory role for this modification. The following tables summarize known quantitative data for Gm sites in different organisms and RNA types.

Table 1: Known this compound (Gm) Sites in Human Ribosomal RNA (rRNA)

| rRNA Subunit | Position | Stoichiometry/Notes | Reference |

| 18S | Gm562 | - | [12] |

| 18S | Gm1311 | - | [12] |

| 28S | Gm1448 | - | [13] |

| 28S | Gm2922 | Analogous to yeast Gm2922, essential for ribosome biogenesis. | [14] |

| 28S | Gm4499 | SnoRNA-guided methylation. | [14] |

Table 2: Known this compound (Gm) Sites in Saccharomyces cerevisiae RNA

| RNA Type | Position | Stoichiometry/Notes | Reference |

| tRNA-Phe | Gm34 | - | [15] |

| rRNA (25S) | Gm2922 | Introduced by Spb1p; a late event in ribosome biogenesis. | [14] |

| various tRNAs | Gm18 | Dynamically regulated under stress conditions. | [1] |

Table 3: Known this compound (Gm) Sites in Other Organisms

| Organism | RNA Type | Position | Stoichiometry/Notes | Reference | | :--- | :--- | :--- | :--- | | Arabidopsis thaliana | rRNA (25S) | Gm2912 | Mapped with a known snoRNA guide. |[16][17] | | Escherichia coli | tRNA | Gm18 | Present in 12 out of 35 tRNAs. |[1] | | Thermus thermophilus | tRNA | Gm19 | Content increases at higher growth temperatures. |[18] |

Functional Roles of this compound

This compound plays a crucial role in various cellular processes by influencing RNA structure, stability, and interactions with other molecules. The diagrams below illustrate some of the key pathways and logical relationships involving Gm.

This compound within an mRNA codon can sterically hinder the interaction between the codon-anticodon helix and the monitoring bases of the ribosomal RNA (G530, A1492, and A1493).[6][19][20][21] This interference inhibits the GTP hydrolysis by elongation factor Tu (EF-Tu), which is a critical step for the accommodation of the aminoacyl-tRNA in the A-site of the ribosome.[19] Consequently, this leads to the rejection of the cognate aminoacyl-tRNA and results in translation stalling.[6][19]

During ribosome biogenesis, 2'-O-methylation of ribosomal RNA is a crucial step. This modification is primarily guided by C/D box small nucleolar RNAs (snoRNAs) which form a ribonucleoprotein complex (snoRNP) with several proteins, including the methyltransferase Fibrillarin.[22] The Gm modification contributes to the correct folding and stability of the rRNA structure, which is essential for the proper assembly of the ribosomal subunits and the formation of a mature, functional ribosome.[14][23]

Experimental Protocols for the Identification and Quantification of this compound

Several experimental techniques are available for the detection and quantification of Gm sites in RNA. The choice of method depends on the specific research question, the required resolution, and the available resources.

RiboMethSeq: High-Throughput Sequencing of 2'-O-Methylation Sites

RiboMethSeq is a high-throughput method for the genome-wide mapping and quantification of 2'-O-methylation sites, particularly in abundant RNAs like rRNA and tRNA.[24][25] The principle of this method is based on the fact that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is partially resistant to alkaline hydrolysis.

Experimental Workflow:

-

RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol, ensuring high quality and integrity.

-

Alkaline Fragmentation: Partially hydrolyze the RNA using an alkaline buffer (e.g., sodium bicarbonate) at high temperature. This generates a library of RNA fragments of various lengths.

-

Library Preparation:

-

End-repair the RNA fragments to generate 5'-phosphate and 3'-hydroxyl termini.

-

Ligate adapters to the 3' and 5' ends of the RNA fragments.

-

Reverse transcribe the ligated fragments into cDNA.

-

Amplify the cDNA library by PCR.

-

-

High-Throughput Sequencing: Sequence the prepared library on a next-generation sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to the reference transcriptome.

-

Count the number of reads starting at each nucleotide position.

-

Calculate a "methylation score" for each position based on the relative depletion of read starts immediately downstream of a potential modification site. A significant drop in read starts indicates the presence of a 2'-O-methylation.[26][27][28][29]

-

References

- 1. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA Modification Database, RMBase v2.0: deciphering the map of RNA modifications from epitranscriptome sequencing data (Pseudo-seq, Ψ-seq, CeU-seq, Aza-IP, MeRIP-seq, m6A-seq, RiboMeth-seq, m1A-seq). [rna.sysu.edu.cn]

- 3. academic.oup.com [academic.oup.com]

- 4. RMBase v3.0: Decipher the Landscape, Mechanism and Function of RNA Modifications by Integrating Multi-dimensional High-throughput Sequencing Data. [bioinformaticsscience.cn]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Modomics - A Database of RNA Modifications [genesilico.pl]

- 8. Modomics - A Database of RNA Modifications [genesilico.pl]

- 9. Modomics - A Database of RNA Modifications [genesilico.pl]

- 10. Modomics - A Database of RNA Modifications [genesilico.pl]

- 11. Modomics - A Database of RNA Modifications [genesilico.pl]

- 12. Profiling of 2′-O-Me in human rRNA reveals a subset of fractionally modified positions and provides evidence for ribosome heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Methylation of Ribosomal RNA: A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Arabidopsis 2′-O-Ribose-Methylation and Pseudouridylation Landscape of rRNA in Comparison to Human and Yeast [frontiersin.org]

- 17. The Arabidopsis 2′-O-Ribose-Methylation and Pseudouridylation Landscape of rRNA in Comparison to Human and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GitHub - canceromics/MeRIPseqPipe: MeRIPseqPipe:An integrated analysis pipeline for MeRIP-seq data based on Nextflow. [github.com]

- 21. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation [inis.iaea.org]

- 22. Mapping rRNA 2’-O-methylations and identification of C/D snoRNAs in Arabidopsis thaliana plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Bacterial tRNA 2'-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Methodological & Application

High-Throughput Methods for Transcriptome-Wide Mapping of 2'-O-Methylguanosine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the transcriptome-wide mapping of 2'-O-Methylguanosine (Gm), a crucial RNA modification involved in various cellular processes. The following sections describe the principles, methodologies, and data analysis workflows for three prominent high-throughput sequencing techniques: Nm-seq, 2OMe-seq, and RiboMeth-seq.

Introduction to this compound (Gm)

2'-O-methylation (Nm) is a post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose moiety of a nucleotide.[1] When this modification occurs on a guanosine residue, it is termed this compound (Gm). This modification is widespread across various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[2][3] The addition of a methyl group at the 2' position enhances the hydrophobicity of the nucleotide, provides protection against nuclease degradation, and stabilizes RNA helices.[2][3]

In eukaryotes, the site-specific deposition of 2'-O-methylation is primarily guided by C/D box small nucleolar RNAs (snoRNAs) within a ribonucleoprotein complex (snoRNP). This complex contains the methyltransferase Fibrillarin (FBL), which catalyzes the transfer of a methyl group from S-adenosyl-methionine (SAM) to the target nucleotide.[4][5] The snoRNA provides specificity by base-pairing with the target RNA, positioning Fibrillarin to modify a specific nucleotide.[4][5]

The accurate mapping of Gm sites across the transcriptome is essential for understanding its role in gene expression regulation, ribosome biogenesis, and disease. The following high-throughput methods enable the precise identification and, in some cases, quantification of Gm at a transcriptome-wide scale.

High-Throughput Mapping Methodologies

Several sequencing-based methods have been developed for the transcriptome-wide mapping of 2'-O-methylation. These methods leverage the unique chemical properties of the 2'-O-methylated nucleotide to identify its location.

Nm-seq: Mapping by Periodate Oxidation and Ligation

Nm-seq is a sensitive method that leverages the differential reactivity of 2'-O-methylated and 2'-hydroxylated nucleosides to periodate oxidation to map Nm sites with base precision.[2] The core principle of Nm-seq involves the iterative removal of 2'-unmodified nucleotides from the 3'-end of RNA fragments until a 2'-O-methylated nucleotide, which is resistant to oxidation, is encountered.[2]

Experimental Workflow:

The experimental workflow of Nm-seq involves a series of enzymatic and chemical reactions to enrich for RNA fragments ending with a 2'-O-methylated nucleotide.

Protocol for Nm-seq:

A detailed, step-by-step protocol for Nm-seq is provided in the supplementary materials of Dai et al., 2017.[3] The key steps include:

-

RNA Fragmentation: Total RNA is fragmented to an appropriate size.

-

Iterative Oxidation-Elimination-Dephosphorylation (OED) Cycles:

-

Oxidation: RNA fragments are treated with sodium periodate (NaIO₄), which oxidizes the 3'-terminal ribose of 2'-unmodified nucleotides.

-

β-Elimination: The oxidized ribose is removed by β-elimination.

-

Dephosphorylation: The resulting 3'-phosphate is removed by a phosphatase.

-

These cycles are repeated to progressively shorten the RNA fragments from the 3'-end until a 2'-O-methylated nucleotide is reached, which halts the process.[2]

-

-

Blocking of 3'-OH ends: Remaining fragments with a 3'-hydroxyl group are blocked to prevent their ligation in the next step.

-

3' Adapter Ligation: A sequencing adapter is ligated to the 3'-end of the enriched, Nm-terminated fragments.

-

Reverse Transcription and PCR Amplification: The ligated fragments are reverse transcribed and amplified to generate a sequencing library.

-

High-Throughput Sequencing: The library is sequenced using an Illumina platform.

Data Analysis Workflow:

-

Adapter and Quality Trimming: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases.[2]

-

Alignment: Trimmed reads are aligned to a reference genome or transcriptome.

-

Peak Calling: The 3'-ends of the aligned reads are analyzed to identify positions with a significant accumulation of read stops, which correspond to the Nm sites.[3]

-

Annotation: The identified Nm sites are annotated to specific genes and genomic features.

2OMe-seq: Mapping by Reverse Transcription Pausing

2OMe-seq is a method that identifies 2'-O-methylated sites by inducing reverse transcriptase (RT) pausing one nucleotide downstream of the modification under low dNTP concentrations.[6] The presence of the methyl group on the ribose sterically hinders the progression of the reverse transcriptase, leading to a stall in cDNA synthesis.

Experimental Workflow:

The 2OMe-seq workflow is characterized by parallel reverse transcription reactions under different dNTP concentrations.

Protocol for 2OMe-seq:

-

RNA Preparation: High-quality total RNA is used as the starting material.

-

Reverse Transcription: Two parallel reverse transcription reactions are performed using random hexamers coupled to a 3' sequencing adapter:

-

Low dNTP concentration: This condition promotes RT pausing at 2'-O-methylated sites.

-

High dNTP concentration: This serves as a control where RT can read through most modifications.[6]

-

-

cDNA Purification: The resulting cDNAs from both reactions are purified.

-

5' Adapter Ligation: A 5' sequencing adapter is ligated to the purified cDNAs.

-

PCR Amplification: Sequencing indexes are introduced during PCR amplification.

-

High-Throughput Sequencing: The libraries are sequenced on an Illumina platform.

Data Analysis Workflow:

-

Data Preprocessing: Raw reads are processed to remove adapters and low-quality sequences.

-

Alignment: Reads are aligned to the reference genome or transcriptome.

-

RT Stop Calculation: The 5'-ends of the aligned reads, which correspond to the RT stop sites, are counted for each position in the genome for both low and high dNTP libraries.

-

Identification of Nm Sites: Positions showing a significantly higher number of RT stops in the low dNTP library compared to the high dNTP library are identified as putative 2'-O-methylation sites.

RiboMeth-seq: Mapping by Alkaline Hydrolysis

RiboMeth-seq is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[2] This resistance to cleavage results in a depletion of sequencing read starts at the position immediately following a 2'-O-methylated site.

Experimental Workflow:

The RiboMeth-seq workflow relies on the differential fragmentation of RNA followed by library construction and deep sequencing.

Protocol for RiboMeth-seq:

A detailed protocol for RiboMeth-seq can be found in publications by Marchand et al.[2] and Pichot et al.[7] The main steps are:

-

Alkaline Hydrolysis: Total RNA is subjected to random fragmentation under alkaline conditions (e.g., pH 9.3 at 96°C).[7]

-

End Repair: The RNA fragments undergo a two-step end-repair process: 3'-dephosphorylation and 5'-phosphorylation.[7]

-

Adapter Ligation: Sequencing adapters are ligated to both the 3' and 5' ends of the RNA fragments.

-

Reverse Transcription and PCR Amplification: The adapter-ligated fragments are reverse transcribed and amplified to create a sequencing library.

-

High-Throughput Sequencing: The library is sequenced using an Illumina platform.

Data Analysis Workflow:

-

Data Preprocessing: Adapter sequences are trimmed from the raw sequencing reads.

-

Alignment: Reads are aligned to a reference genome or transcriptome.

-

Coverage Analysis: The number of reads starting (5'-ends) and ending (3'-ends) at each nucleotide position is counted.

-

Scoring and Nm Site Identification: A score is calculated for each position based on the relative depletion of read starts at the N+1 position compared to the surrounding nucleotides. Positions with a score above a certain threshold are identified as 2'-O-methylated.[7]

Quantitative Data Summary

The performance of these high-throughput methods can be compared based on several key metrics. The following tables summarize the available quantitative data for each method.

Table 1: Comparison of High-Throughput 2'-O-Methylation Mapping Methods

| Feature | Nm-seq | 2OMe-seq | RiboMeth-seq |

| Principle | Resistance to periodate oxidation[2] | Reverse transcriptase pausing[6] | Resistance to alkaline hydrolysis[2] |

| Resolution | Single nucleotide[2] | Single nucleotide[6] | Single nucleotide[7] |

| Quantitative | No (enrichment-based)[3] | Semi-quantitative[6] | Quantitative[7] |

| Sensitivity | High[2] | Moderate | Moderate to High[5] |

| Specificity | High | High | Moderate (can have false positives from RNA structure)[8] |

| Input RNA | ~10 µg total RNA[3] | Not specified, likely µg range | As low as 1 ng total RNA[5] |

Table 2: Performance Metrics on Known rRNA Sites

| Method | Cell Line | Known Sites | Sites Detected (%) | Reference |

| Nm-seq | HeLa | 106 (18S & 28S) | Excellent overlap | [3] |

| 2OMe-seq | HeLa | Majority of annotated sites | High recovery | [6] |

| RiboMeth-seq | HeLa | >60 | High (MCC up to 0.79) | [2] |

Note: Direct comparative studies providing side-by-side quantitative data for all three methods are limited. The data presented is synthesized from individual studies.

Signaling Pathway: snoRNA-guided 2'-O-Methylation

The majority of 2'-O-methylation events in eukaryotic rRNA and snRNA are guided by C/D box snoRNAs. This process involves the assembly of a snoRNP complex that recognizes the target RNA and catalyzes the methylation reaction.

This diagram illustrates the assembly of the C/D box snoRNP complex, its recruitment to the target RNA via base pairing with the snoRNA, and the subsequent methylation of the target guanosine residue by Fibrillarin, using SAM as a methyl donor.[4][5]

Conclusion

The high-throughput methods described herein—Nm-seq, 2OMe-seq, and RiboMeth-seq—provide powerful tools for the transcriptome-wide mapping of this compound. Each method offers distinct advantages and is suited for different research questions. Nm-seq provides high sensitivity for the discovery of novel Gm sites, 2OMe-seq allows for semi-quantitative analysis of methylation levels, and RiboMeth-seq enables robust quantification of methylation stoichiometry. The choice of method will depend on the specific goals of the study, including the desired level of quantification, the amount of starting material, and the RNA species of interest. The detailed protocols and data analysis workflows provided in this document serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and epitranscriptomics.

References

- 1. Transcriptome-Wide Identification of 2′-O-Methylation Sites with RibOxi-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 3. Nm-seq maps 2′-O-methylation sites in human mRNA with base precision - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-resolution structure of eukaryotic Fibrillarin interacting with Nop56 amino-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Chemical Synthesis of 2'-O-Methylguanosine Phosphoramidites for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2'-O-methylated nucleosides into oligonucleotides has become a cornerstone of modern therapeutic and research applications. This modification, particularly at the guanosine residue, imparts desirable properties such as increased nuclease resistance, enhanced binding affinity to complementary RNA strands, and reduced immunogenicity.[1] These characteristics are critical for the development of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics. The successful synthesis of high-quality 2'-O-methylated oligonucleotides is critically dependent on the purity and reactivity of the corresponding phosphoramidite building blocks.

This document provides detailed protocols for the chemical synthesis, purification, and quality control of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite, a commonly used building block for oligonucleotide synthesis. Additionally, it outlines the subsequent steps of oligonucleotide assembly, deprotection, and purification.

Data Presentation

Table 1: Summary of Quantitative Data for 2'-O-Methylguanosine Phosphoramidite Synthesis and Oligonucleotide Coupling

| Parameter | Value | Conditions/Notes | Reference |

| Phosphoramidite Synthesis | |||

| Phosphitylation Reaction Time | 1.5 hours | Using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | [2] |

| Isolated Yield of Phosphoramidite | 86% | After chromatographic purification | [2] |

| Oligonucleotide Synthesis | |||

| Average Stepwise Coupling Yield | >99% | Using 2'-O-TOM-protected phosphoramidites | [3][4] |

| Coupling Time with DCI Activator | 3 minutes | Reduced from 6 minutes with 1H-tetrazole | [5] |

| Coupling Efficiency with isoC-derived Phosphoramidites | 99.5% | Standard automated synthesis protocol | [6] |

| Coupling Efficiency for (aU)10-T Oligonucleotide | 98.0% | With DCI activator | [5] |

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine

This protocol outlines the initial steps of protecting the 5'-hydroxyl and the exocyclic amine of this compound.

Materials:

-

This compound

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Trimethylsilyl chloride (TMS-Cl)

-

Isobutyric anhydride

-

Ammonia solution

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-